molecular formula C7H9NO2 B112844 4-Amino-3-methoxyphenol CAS No. 61638-01-5

4-Amino-3-methoxyphenol

Cat. No.: B112844
CAS No.: 61638-01-5
M. Wt: 139.15 g/mol
InChI Key: SXJQUUPSLJTKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-methoxyphenol: is an organic compound with the molecular formula C7H9NO2 . It is a derivative of phenol, characterized by the presence of an amino group at the fourth position and a methoxy group at the third position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Chemistry: 4-Amino-3-methoxyphenol is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In industrial applications, this compound is used in the production of polymers, resins, and coatings. Its antioxidant properties make it valuable in stabilizing materials against oxidative degradation.

Future Directions

Phenolic compounds like 4-Amino-3-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methoxyphenol typically involves the following steps:

    Nitration: The starting material, 3-methoxyphenol, undergoes nitration to form 4-nitro-3-methoxyphenol.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Hydrogen gas in the presence of Pd/C or Raney nickel.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Halogenated or other substituted derivatives.

Comparison with Similar Compounds

    4-Amino-2-methoxyphenol: Similar structure but with the methoxy group at the second position.

    4-Amino-3-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.

    4-Amino-3-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 4-Amino-3-methoxyphenol is unique due to the specific positioning of the amino and methoxy groups, which confer distinct chemical reactivity and biological activity. The methoxy group at the third position can influence the electron density of the benzene ring, affecting the compound’s reactivity in electrophilic aromatic substitution reactions. Additionally, the presence of both amino and methoxy groups can enhance the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

4-amino-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJQUUPSLJTKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600281
Record name 4-Amino-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61638-01-5
Record name 4-Amino-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Benzyloxy-3-methoxy-4-nitrobenzene (11.0 g) was dissolved in tetrahydrofuran (100 ml)-methanol (100 ml), and then 10% palladium carbon (5.0 g) was added thereto, followed by replacing with hydrogen inside the system and stirring overnight. After replacing with nitrogen inside the system, the reaction mixture was filtered to remove the catalyst, which was washed with tetrahydrofuran, ethyl acetate and methanol in this order. The filtrate was concentrated under a reduced pressure to give a residue, which was dried in vacuum to provide the titled compound (5.88 g, quantitatively) as brown powder.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sulphanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) were dissolved in water (250 ml) and cooled to 15 C. Sodium nitrite (18.5 g) in water (100 ml) was added and the mixture was immediately poured onto a mixture of ice (300 ml) and hydrochloric acid (54 ml), and stirred at 0° for 20 minutes. The suspension was then added to a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml). The resulting deep red solution was stirred for 1 hour then heated to 70°. Sodium dithionite was added portionwise until the colour discharged on cooling, crystals of 4-amino-3-methoxyphenol (23 g, 66%) formed which were filtered, washed with water and dried, m.p. 168°-170°.
Quantity
43.3 g
Type
reactant
Reaction Step One
Quantity
13.25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
54 mL
Type
reactant
Reaction Step Three
Quantity
31 g
Type
reactant
Reaction Step Four
Quantity
55 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-methoxyphenol
Reactant of Route 2
4-Amino-3-methoxyphenol
Reactant of Route 3
4-Amino-3-methoxyphenol
Reactant of Route 4
4-Amino-3-methoxyphenol
Reactant of Route 5
4-Amino-3-methoxyphenol
Reactant of Route 6
Reactant of Route 6
4-Amino-3-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.